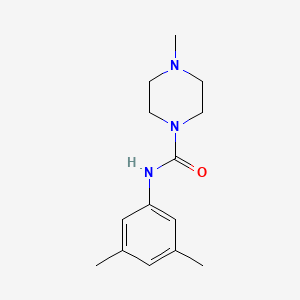
(3S*,4R*)-1-(4,6-dimethoxy-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4R*)-1-(4,6-dimethoxy-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as THPP, and it is a synthetic analog of thiamine, which is a vitamin B1 derivative. THPP has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
作用機序
The mechanism of action of THPP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. THPP has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for cognitive function and memory. THPP may also have antioxidant properties, which could help to protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
THPP has been shown to have a range of biochemical and physiological effects. In animal studies, THPP has been shown to improve cognitive function and memory, reduce inflammation, and increase antioxidant activity. THPP has also been shown to have neuroprotective effects, which could help to prevent or slow the progression of neurological disorders.
実験室実験の利点と制限
THPP has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, which makes it readily available for research purposes. THPP is also relatively stable, which makes it easy to handle and store. However, one limitation of THPP is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of studies using this compound.
将来の方向性
There are several future directions for research on THPP. One area of research is to further investigate its mechanism of action and how it modulates neurotransmitter systems in the brain. Another area of research is to investigate the potential use of THPP in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, future research could investigate the potential use of THPP in combination with other drugs or therapies for the treatment of neurological disorders.
合成法
The synthesis of THPP involves several steps, including the reaction of 4,6-dimethoxypyrimidine with chloroacetaldehyde, followed by the reaction with sodium borohydride to produce the intermediate compound. The final step involves the reaction of the intermediate compound with thiamine hydrochloride to produce THPP. The synthesis of THPP is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
THPP has been used in various scientific studies to investigate its potential applications in medicine. One of the most promising applications of THPP is in the treatment of Alzheimer's disease. THPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. THPP has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
(3S,4R)-1-(4,6-dimethoxypyrimidin-2-yl)-4-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-18-10-5-11(19-2)14-12(13-10)15-4-3-8(7-16)9(17)6-15/h5,8-9,16-17H,3-4,6-7H2,1-2H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGLYRDCBLYBJO-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(C(C2)O)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=N1)N2CC[C@@H]([C@@H](C2)O)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)


![N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5292166.png)
![2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)

![methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5292208.png)